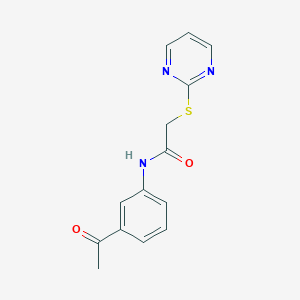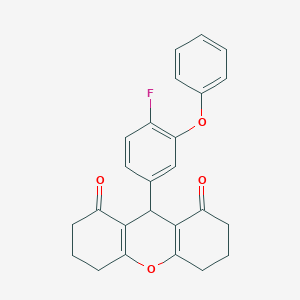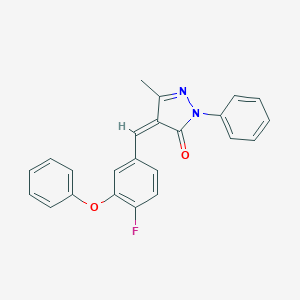
N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide, also known as APYSA, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用机制
The mechanism of action of N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. In inflammation, N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in the production of pro-inflammatory cytokines. Inhibition of NF-κB can lead to the suppression of inflammation.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been reported to induce apoptosis, inhibit cell cycle progression, and inhibit angiogenesis. Inflammation is also a key factor in many diseases, and N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been shown to have neuroprotective effects by inhibiting oxidative stress and reducing inflammation in the brain.
实验室实验的优点和局限性
N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has several advantages for lab experiments, including its high yield and purity, as well as its potential therapeutic applications in various diseases. However, there are also some limitations to its use in lab experiments. For example, the mechanism of action of N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is not fully understood, which can make it difficult to interpret experimental results. Additionally, N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide may have off-target effects that could complicate experimental results.
未来方向
There are several potential future directions for research on N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide. One area of interest is the development of N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide analogs with improved potency and selectivity. Another potential direction is the investigation of the use of N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide and its potential applications in various diseases.
Conclusion
In conclusion, N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a novel compound with potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration. Its synthesis method has been reported to have a high yield and purity, and it has been shown to have various biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are also several potential future directions for research on N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide.
合成方法
The synthesis of N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide involves the reaction of 3-acetylphenol with pyrimidine-2-thiol in the presence of a base such as potassium carbonate. The resulting product is then acetylated with acetic anhydride to yield N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide. This method has been reported to have a high yield and purity, making it suitable for large-scale production.
科学研究应用
N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration. In cancer research, N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is also a key factor in many diseases, and N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
产品名称 |
N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide |
|---|---|
分子式 |
C14H13N3O2S |
分子量 |
287.34 g/mol |
IUPAC 名称 |
N-(3-acetylphenyl)-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C14H13N3O2S/c1-10(18)11-4-2-5-12(8-11)17-13(19)9-20-14-15-6-3-7-16-14/h2-8H,9H2,1H3,(H,17,19) |
InChI 键 |
TYPJGWNNHGTRCD-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CC=N2 |
规范 SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-fluorophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B299163.png)
![(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B299166.png)
![isopropyl 2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299168.png)
![2-{3-[(1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299169.png)
![(5E)-1-(3-bromophenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299170.png)
![2-{3-[(1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299171.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299172.png)
![2-{2,5-dimethyl-3-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B299173.png)
![2-{3-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299174.png)



![4-[2-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299183.png)
